molecular formula C9H9BrFNO B8404266 N-(5-Bromo-2-fluorobenzyl)acetamide

N-(5-Bromo-2-fluorobenzyl)acetamide

Cat. No.: B8404266
M. Wt: 246.08 g/mol
InChI Key: CQMHKJDVYKPHIS-UHFFFAOYSA-N
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Description

N-(5-Bromo-2-fluorobenzyl)acetamide is a high-purity chemical intermediate designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This acetamide derivative features a benzyl scaffold substituted with bromo and fluoro halogens, a structure known to be significant in the development of pharmacologically active compounds . The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, allowing researchers to generate a diverse array of analogues for structure-activity relationship (SAR) studies. The strategic incorporation of fluorine can influence a molecule's physicochemical properties, metabolic stability, and membrane permeability, making it a valuable modification in lead optimization efforts . Compounds based on the acetamide functional group and halobenzyl scaffolds have been investigated for various biological activities. Research into similar molecular frameworks has shown potential in the development of agents for oncology research, with some analogues being explored as inhibitors for targets like the Poly(ADP-ribose) polymerase (PARP) enzyme . Furthermore, the acetamide group is a common feature in many cryoprotective agents, though its primary research value in this specific halogenated form lies in its application as a synthetic building block . This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers can leverage this compound as a key precursor in the synthesis of more complex molecules for screening and biological evaluation.

Properties

Molecular Formula

C9H9BrFNO

Molecular Weight

246.08 g/mol

IUPAC Name

N-[(5-bromo-2-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C9H9BrFNO/c1-6(13)12-5-7-4-8(10)2-3-9(7)11/h2-4H,5H2,1H3,(H,12,13)

InChI Key

CQMHKJDVYKPHIS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=C(C=CC(=C1)Br)F

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that N-(5-Bromo-2-fluorobenzyl)acetamide exhibits potential anticancer properties. Studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells, such as A549 (lung cancer) and HeLa (cervical cancer) cells. The mechanism involves binding to specific receptors or enzymes, modulating their activity, and leading to cell death . Molecular docking studies suggest that the compound interacts effectively with tubulin, inhibiting its polymerization, which is crucial for cancer cell proliferation .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies show that derivatives of this compound can inhibit the growth of various bacteria and fungi. For instance, compounds with similar halogen substituents have shown moderate activity against pathogens like Escherichia coli and Candida albicans . The presence of halogens enhances the binding affinity to microbial targets, potentially leading to improved efficacy in treating infections.

Synthesis and Chemical Reactions

This compound can be synthesized through various chemical pathways. The synthesis typically involves the reaction of 5-bromo-2-fluorobenzylamine with acetic anhydride or acetyl chloride under controlled conditions to achieve high yields and purity. The compound's unique structure allows it to participate in further chemical reactions, such as halogen exchange or reduction, which are valuable in developing new derivatives with enhanced properties.

Case Study 1: Anticancer Efficacy

A study evaluated the cytotoxicity of a series of 7-acetamido-2-aryl-5-bromoindoles (related compounds) against human cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative activity compared to standard chemotherapeutic agents. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .

Case Study 2: Antimicrobial Activity

In vitro studies assessed the antimicrobial effectiveness of compounds derived from this compound against clinically relevant strains. Results showed that specific derivatives had lower Minimum Inhibitory Concentration (MIC) values than traditional antibiotics, suggesting their potential as novel antimicrobial agents .

Comparison with Similar Compounds

N-(5-Bromo-2-methylphenyl)acetamide (CAS 116436-10-3)

  • Structural Difference : Replaces the 2-fluoro substituent with a methyl group.
  • Impact: The methyl group enhances lipophilicity (LogP = 2.79 vs. This compound’s safety data indicate moderate toxicity (harmful via inhalation, skin contact, or ingestion) .
  • Synthetic Relevance : Demonstrates the trade-off between halogenated vs. alkyl substituents in balancing bioavailability and reactivity.

N-(3-Bromo-4-fluorobenzyl)acetamide Derivatives

  • Structural Difference : Bromine and fluorine substituents are shifted to the 3- and 4-positions.
  • Impact : Meta- and para-substitution patterns alter electronic distribution, affecting intermolecular interactions in crystal lattices. For example, meta-substituted trichloro-acetamides exhibit distinct solid-state geometries due to electron-withdrawing effects .

Heterocyclic vs. Benzyl Backbones

N-(5-Bromo-1H-benzo[d]imidazol-2-yl)acetamide

  • Structural Difference : Replaces the benzyl group with a benzimidazole ring.
  • Impact : The benzimidazole core introduces hydrogen-bonding capacity (via NH groups), enhancing binding to biological targets like enzymes or receptors. This derivative was synthesized via Cu(OAc)₂-catalyzed N-arylation, yielding moderate-to-high purity products .

Pyridazinone-Based Acetamides

  • Example : N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide.
  • Structural Difference: Incorporates a pyridazinone heterocycle linked to the acetamide group.
  • Impact: The pyridazinone moiety confers agonist activity for formyl peptide receptors (FPR1/FPR2), activating calcium mobilization and chemotaxis in human neutrophils. This highlights how heterocycles can impart specific biological functions absent in benzyl-based analogs .

Halogen Replacement: Bromine vs. Iodo Substituents

2-Iodo-N-[2-(3,4,5-trimethoxybenzoyl)-1-benzo[b]thien-5-yl]acetamide (3j)

  • Structural Difference : Replaces bromine with iodine in a benzo[b]thiophene scaffold.
  • Impact: Iodo substitution increases molecular weight (e.g., 3j: MW ~465 vs. This compound exhibited an 86% yield in synthesis, suggesting comparable reactivity to bromo analogs .

Key Research Findings

Substituent Position Matters : Meta-substitution (e.g., 3-bromo, 3-chloro) in acetamides significantly affects crystal packing and intermolecular interactions, as shown in trichloro-acetamide studies .

Halogen Type Influences Reactivity : Iodo analogs (e.g., 3j) exhibit higher molecular weights and distinct synthetic yields compared to bromo derivatives, suggesting tailored applications in drug design .

Heterocycles Enhance Bioactivity: Pyridazinone and benzimidazole derivatives demonstrate receptor-specific activities, underscoring the importance of backbone modifications .

Preparation Methods

Synthesis of 5-Bromo-2-fluorobenzaldehyde

Methodology : Direct bromination of o-fluorobenzaldehyde using N-bromosuccinimide (NBS) under Lewis acid catalysis (AlCl₃ or ZnBr₂) in dichloroethane or sulfuric acid.
Reaction Conditions :

  • Temperature: 60–90°C

  • Brominating agent: NBS (1.05–1.1 eq.)

  • Catalyst: AlCl₃ (0.08–0.1 eq.)

  • Solvent: Concentrated H₂SO₄ or dichloroethane.

Yield : 75–88%.

Example :

  • o-Fluorobenzaldehyde (70 g, 0.56 mol) reacts with NBS (105.5 g, 0.59 mol) in H₂SO₄ at 60°C for 3–8 h.

  • Post-reaction workup with ice water and hexane extraction yields 91.6 g (80%) of 5-bromo-2-fluorobenzaldehyde.

Reduction to 5-Bromo-2-fluorobenzyl Alcohol

Methodology : Sodium borohydride (NaBH₄)-mediated reduction in ethanol or THF.
Reaction Conditions :

  • Temperature: 0°C to room temperature

  • Solvent: Ethanol/THF

  • Stoichiometry: NaBH₄ (1.5–2.0 eq.).

Yield : 92–98%.

Example :

  • 5-Bromo-2-fluorobenzaldehyde (30.0 g, 148 mmol) in ethanol reacts with NaBH₄ (8.39 g, 222 mmol) at 0°C.

  • Gradual warming to room temperature over 15 h yields 29.3 mmol (98%) of alcohol.

Conversion to 5-Bromo-2-fluorobenzylamine

Methodology A : Gabriel Synthesis

  • Mesylation : Benzyl alcohol reacts with methanesulfonyl chloride (MsCl) in DCM with triethylamine.

  • Phthalimide substitution : Mesylated intermediate reacts with potassium phthalimide in DMF.

  • Deprotection : Hydrazinolysis releases the amine.

Methodology B : Ammonolysis of Benzyl Bromide

  • Bromination : Benzyl alcohol treated with PBr₃ in DCM at 0°C.

  • Amination : Benzyl bromide reacts with aqueous NH₃ or hexamine.

Yield : 70–85% (Methodology B).

Acetylation to this compound

Methodology : Reaction with acetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
Reaction Conditions :

  • Temperature: 0°C to room temperature

  • Stoichiometry: Acetyl chloride (1.2 eq.), TEA (1.5 eq.)

  • Solvent: DCM or THF.

Yield : 90–95%.

Example :

  • 5-Bromo-2-fluorobenzylamine (10.0 g, 45.5 mmol) in DCM (100 mL) reacts with acetyl chloride (4.1 mL, 54.6 mmol) and TEA (7.6 mL, 54.6 mmol) at 0°C.

  • Stirred for 4 h at room temperature.

  • Workup with water and column chromatography yields 11.2 g (93%) of product.

Synthetic Route 2: Nitrile Reduction Pathway

Reduction to 5-Bromo-2-fluorobenzylamine

Methodology : LiAlH₄-mediated reduction in THF.
Reaction Conditions :

  • Temperature: Reflux (66°C)

  • Stoichiometry: LiAlH₄ (2.0 eq.)

  • Solvent: THF.

Yield : 80–85%.

Acetylation

Identical to Section 2.4.

Industrial-Scale Considerations

Optimization Parameters :

  • Catalyst Recycling : Lewis acids (AlCl₃) in bromination steps are reused after aqueous extraction.

  • Continuous Flow Systems : Automated reactors for diazotization and acetylation improve throughput.

  • Purification : High-performance liquid chromatography (HPLC) or recrystallization from n-heptane ensures >98% purity.

Cost Efficiency :

  • Avoidance of expensive fluorinating agents (e.g., CsF) reduces raw material costs.

  • Sodium borohydride is preferred over LiAlH₄ for safer handling.

Comparative Analysis of Methods

Parameter Aldehyde Route Nitrile Route
Total Steps43
Overall Yield60–70%50–60%
Key AdvantageHigh-purity intermediatesFewer steps
ScalabilityIndustrial-friendlyLimited by nitrile cost
SafetyMild conditionsLiAlH₄ flammability risk

Challenges and Solutions

  • Regioselectivity in Bromination :

    • Use of directing groups (e.g., acetyl) ensures precise bromine placement.

  • Amine Oxidation :

    • Inert atmosphere (N₂/Ar) during acetylation prevents degradation.

  • Byproduct Formation :

    • Column chromatography or recrystallization removes acetylated byproducts .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(5-Bromo-2-fluorobenzyl)acetamide, and how can purity be validated?

  • Methodology : The synthesis typically involves bromination and fluorination of benzyl precursors followed by acetylation. For example, bromo-fluorobenzyl intermediates (e.g., 5-bromo-2-fluorobenzyl chloride) can be reacted with acetamide under nucleophilic substitution conditions. Purification via column chromatography (e.g., ethyl acetate/petroleum ether gradients) is recommended, with purity validation using HPLC (>97%) and structural confirmation via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodology : Store at 0–6°C in airtight, light-resistant containers due to sensitivity to heat and moisture. Use inert atmospheres (e.g., nitrogen) during reactions to prevent degradation. Safety protocols include wearing nitrile gloves, eye protection, and working in a fume hood, as halogenated acetamides may release toxic fumes upon decomposition .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology : Key techniques include:

  • NMR : 1^1H NMR to confirm aromatic protons (δ 7.2–7.8 ppm) and acetamide methyl groups (δ 2.1–2.3 ppm).
  • FT-IR : Peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~3300 cm1^{-1} (N-H stretch).
  • HRMS : To verify molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .

Advanced Research Questions

Q. How do steric and electronic effects of the 5-bromo-2-fluoro substituents influence reactivity in cross-coupling reactions?

  • Methodology : The bromine atom acts as a leaving group in Suzuki-Miyaura couplings, while the fluorine’s electron-withdrawing effect enhances electrophilicity at the benzyl position. Computational studies (DFT) can model charge distribution, and experimental validation involves comparing reaction rates with analogs (e.g., chloro vs. bromo substituents). Monitor intermediates via LC-MS and optimize catalyst systems (e.g., Pd(PPh3_3)4_4) .

Q. What strategies resolve contradictions in biological activity data for this compound derivatives?

  • Methodology : Discrepancies may arise from impurity profiles or assay conditions. Perform:

  • HPLC-MS : Quantify impurities (e.g., dehalogenated byproducts).
  • Dose-response curves : Use standardized assays (e.g., MTT for cytotoxicity) with positive/negative controls.
  • SAR studies : Compare activity across halogenated analogs to isolate substituent effects .

Q. How can crystallographic data improve the design of this compound-based inhibitors?

  • Methodology : Single-crystal X-ray diffraction reveals bond angles, torsion angles, and packing interactions. For example, the bromine’s van der Waals radius may influence binding pocket occupancy in enzyme-inhibitor complexes. Pair crystallography with molecular docking (e.g., AutoDock Vina) to predict binding affinities .

Q. What computational models predict the environmental persistence or toxicity of this compound?

  • Methodology : Use QSAR (Quantitative Structure-Activity Relationship) tools like EPI Suite to estimate biodegradation half-lives and ECOSAR for aquatic toxicity. Validate with experimental data (e.g., OECD 301F biodegradability tests) .

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